molecular formula C29H39N5O7 B1649368 (Ala2)-Leu-Enkephalin CAS No. 60284-47-1

(Ala2)-Leu-Enkephalin

Cat. No.: B1649368
CAS No.: 60284-47-1
M. Wt: 569.6 g/mol
InChI Key: ZHUJMSMQIPIPTF-IMNFJDCFSA-N
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Description

(Ala2)-Leu-Enkephalin, also known as [d-Ala2, d-Leu5]-Enkephalin, is a synthetic opioid peptide. It is a modified form of the naturally occurring enkephalins, which are endogenous peptides that bind to opioid receptors in the brain and modulate pain perception. The modification involves the substitution of the second amino acid with alanine and the fifth amino acid with leucine, enhancing its stability and affinity for delta opioid receptors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Ala2)-Leu-Enkephalin typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid, with its amino group protected, is activated and coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is assembled.

    Cleavage and Purification: The peptide is cleaved from the resin and purified, typically by high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Ala2)-Leu-Enkephalin can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residue if present, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Amino acid derivatives with protecting groups for selective reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

(Ala2)-Leu-Enkephalin has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating pain and other physiological processes through delta opioid receptors.

    Medicine: Explored for potential therapeutic applications in pain management and neuroprotection.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

(Ala2)-Leu-Enkephalin exerts its effects primarily through binding to delta opioid receptors in the central nervous system. This binding activates G-protein coupled receptors, leading to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. The result is reduced neuronal excitability and modulation of pain signals. Additionally, it can influence other signaling pathways involved in inflammation and immune responses.

Comparison with Similar Compounds

Similar Compounds

    [d-Ala2, Met5]-Enkephalin: Another synthetic analog with methionine at the fifth position.

    [d-Pen2, d-Pen5]-Enkephalin: Contains penicillamine residues, enhancing its stability and receptor selectivity.

    Leu-Enkephalin: The natural form with leucine at the fifth position.

Uniqueness

(Ala2)-Leu-Enkephalin is unique due to its enhanced stability and affinity for delta opioid receptors compared to its natural counterparts. The specific substitutions in its structure confer increased resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJMSMQIPIPTF-IMNFJDCFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H39N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60515342
Record name L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60284-47-1
Record name L-Tyrosyl-L-alanylglycyl-L-phenylalanyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60515342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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